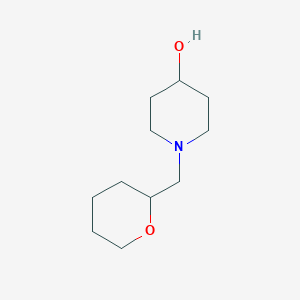
3-bromo-N-(2-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-hydroxypropyl)benzamide is a chemical compound that belongs to the class of benzamides. This compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-hydroxypropyl)benzamide involves the inhibition of HDACs and DNMTs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. DNMTs are enzymes that add methyl groups to DNA, leading to the repression of gene expression. Inhibition of these enzymes can lead to the activation of certain genes and the repression of others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-hydroxypropyl)benzamide are not fully understood. However, it has been shown to induce cell death in certain cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to increase the expression of certain genes involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(2-hydroxypropyl)benzamide in lab experiments is its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for the study of 3-bromo-N-(2-hydroxypropyl)benzamide. One direction is to further investigate its mechanism of action and its effects on different cell types. Another direction is to study its potential applications in the treatment of other diseases besides cancer. Additionally, it may be useful to develop derivatives of 3-bromo-N-(2-hydroxypropyl)benzamide with improved potency and selectivity.
Synthesis Methods
The synthesis of 3-bromo-N-(2-hydroxypropyl)benzamide involves the reaction of 3-bromoaniline with 2-hydroxypropylamine in the presence of a catalyst. The reaction takes place at a specific temperature and pressure and requires a specific reaction time. The product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-bromo-N-(2-hydroxypropyl)benzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This compound has also been studied for its potential anticancer activity.
properties
IUPAC Name |
3-bromo-N-(2-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(13)6-12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYWHBFVZUUASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxypropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)


![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)

